

Technical Comparison Guide: ^{13}C NMR Characterization of Chiral 2-Methyl Azetidines

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Compound of Interest

Compound Name: *(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine*

Cat. No.: B13900880

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Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.^[1] Focus: Spectral differentiation, enantiomeric purity determination, and synthetic isolation of chiral 2-methyl azetidines.

Executive Summary: The Conformational Advantage

Chiral 2-methyl azetidines represent a critical "Goldilocks" zone in medicinal chemistry—providing greater metabolic stability than aziridines while offering superior conformational rigidity compared to pyrrolidines. However, their characterization is notoriously difficult due to ring strain effects that distort typical NMR chemical shifts.

This guide provides an authoritative reference for the ^{13}C NMR spectral characterization of these scaffolds, comparing them against their 3- and 5-membered analogs. It also details a self-validating protocol for determining enantiomeric excess (

) using Mosher's analysis, a requirement for high-fidelity drug synthesis.

^{13}C NMR Spectral Data & Comparative Analysis

Core Spectral Data: 2-Methyl Azetidine vs. Analogs

The following table contrasts the ^{13}C NMR chemical shifts of (S)-2-methyl azetidine with its ring-contracted (aziridine) and ring-expanded (pyrrolidine) counterparts. Note the distinct shielding/deshielding patterns driven by ring strain and bond angles.

Table 1: Comparative ^{13}C NMR Chemical Shifts (ppm in CDCl_3)

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Carbon Position	(S)-2-Methyl Aziridine (3-membered)	(S)-2-Methyl Azetidine (4-membered)	(S)-2-Methyl Pyrrolidine (5-membered)	Structural Insight
C2 (Methine, -N)	34.0 - 35.5	60.2 - 63.5	59.5 - 60.5	Azetidine C2 is significantly deshielded vs. aziridine due to relaxation of extreme ring strain, approaching pyrrolidine values. ^[2]
C3 (Methylene, -N)	--	18.5 - 25.3	25.0 - 32.0	High field shift in azetidines reflects the "puckered" ring conformation.
C4 (Methylene, -N)	34.0 (approx)	46.2 - 48.2	46.5 - 47.5	C4 in azetidines is distinctively shielded compared to C2, aiding assignment.
C5 (Methylene)	--	--	24.0 - 25.5	Absent in azetidines.
Methyl Group	18.0 - 19.5	18.5 - 20.0	19.5 - 21.0	Methyl shifts are relatively conserved but show subtle sensitivity to the ring's magnetic anisotropy.

Data compiled from N-Boc and N-Cbz protected derivatives to ensure solubility and stability, as free azetidines are volatile and reactive.

Diagnostic Features of 2-Methyl Azetidine

- The "C2-C4 Gap": In 2-methyl azetidine, the chemical shift difference () between the -carbons (C2 and C4) is typically 12-15 ppm. In pyrrolidines, this gap is often smaller (~13 ppm) or larger depending on substitution, but the absolute values in azetidine are diagnostic.
- Ring Strain Effect: The C3 methylene signal (~19-25 ppm) appears unusually upfield compared to acyclic amines, a hallmark of the 4-membered ring's diamagnetic anisotropy.

Experimental Protocol: Synthesis & Characterization

Synthesis Workflow: The tert-Butanesulfinamide Route

This protocol is selected for its high enantioselectivity and scalability, avoiding the resolution steps required by older methods.

Objective: Synthesis of Chiral N-Boc-2-methyl azetidine. Scale: 1.0 mmol basis.

- Imine Formation: Condense 3-chloropropanal with (R)-tert-butanesulfinamide in THF (0.5 M) using Ti(OEt)₄ (2.0 equiv) as a Lewis acid/dehydrating agent. Stir 12h at RT.[3]
- Diastereoselective Grignard Addition: Cool the sulfinyl imine solution to -78°C. Add MeMgBr (3.0 equiv) dropwise. The bulky sulfinyl group directs the addition, establishing the C2 stereocenter.
- Cyclization: Treat the resulting homoallylic amine intermediate with NaH (2.0 equiv) in THF to induce intramolecular displacement of the chloride. Critical Step: Maintain temperature < 0°C to prevent elimination.

- Deprotection & Reprotection: Hydrolyze the sulfinyl group with HCl/MeOH, then immediately protect with Boc

O/Et

N to isolate the stable N-Boc-2-methyl azetidine.

Protocol: Enantiomeric Excess Determination (Mosher's Method)

Standard optical rotation is unreliable for small azetidines due to low specific rotation values. NMR using Mosher's acid chlorides is the gold standard.

Materials:

- (S)-2-methyl azetidine (free base or HCl salt neutralized in situ).
- (R)-(-)-
-Methoxy-
-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
- (S)-(+)-MTPA-Cl.
- Pyridine-d5 (solvent/base).

Step-by-Step Procedure:

- Sample Prep: Dissolve 5 mg of the azetidine in 0.5 mL Pyridine-d5 in two separate NMR tubes.
- Derivatization:
 - Tube A: Add 10

L of (R)-MTPA-Cl.
 - Tube B: Add 10

L of (S)-MTPA-Cl.

- Reaction: Shake well and allow to stand for 15 minutes. The reaction is instantaneous.
- Acquisition: Acquire ^1H NMR (or ^{19}F NMR for cleaner baselines) for both samples.
- Analysis:
 - Identify the methyl doublet signal.
 - In the (S,R)-diastereomer vs (S,S)-diastereomer, the methyl group will experience different shielding from the Mosher phenyl ring.
 - Calculate

based on the integration ratio of the major vs. minor methyl doublet signals.

Visualizations

Synthesis Logic Flow

The following diagram illustrates the critical decision points in the tert-butanesulfinamide synthesis route.

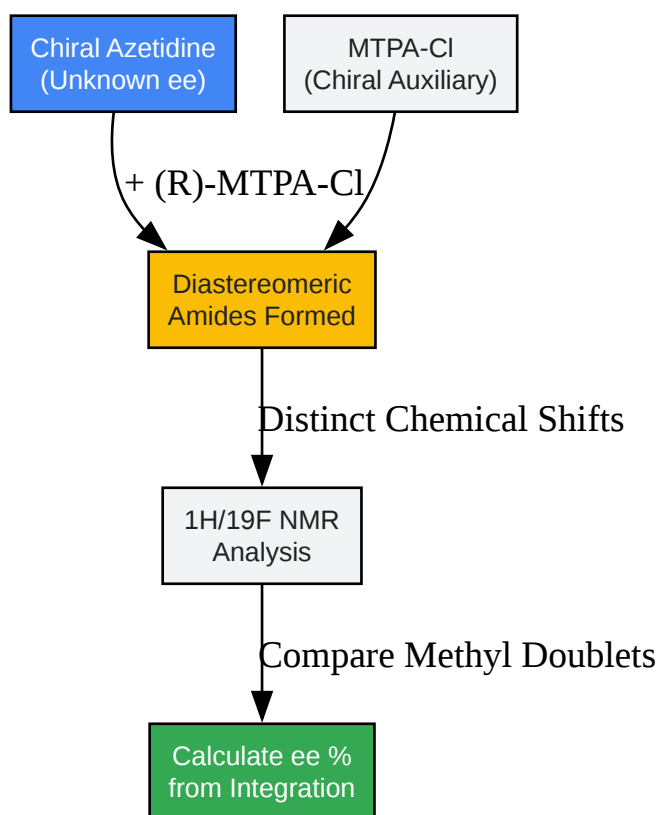


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Caption: Step-wise stereocontrolled synthesis of 2-methyl azetidine highlighting the critical cyclization step.

Mosher's Analysis Mechanism

This diagram explains how the spatial arrangement of the Mosher auxiliary creates distinct NMR signals for enantiomers.



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Caption: Workflow for determining enantiomeric excess using Mosher's acid derivatization.

References

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- Journal of Organic Chemistry. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (Primary synthesis protocol).
- BenchChem. Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. (Protocol for ee determination).
- PubChem. 2-Methylazetidine Compound Summary. (CAS and physical property verification).
[\[2\]](#)[\[3\]](#)[\[4\]](#)

- ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α -methyl azetidine. (Comparative spectral data).

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